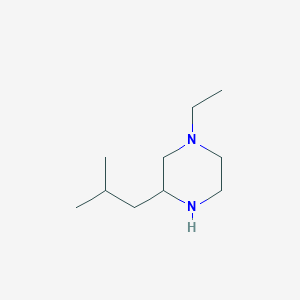

1-Ethyl-3-(2-methylpropyl)piperazine

Description

Properties

IUPAC Name |

1-ethyl-3-(2-methylpropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-4-12-6-5-11-10(8-12)7-9(2)3/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJYKYZXSWKEGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that piperazine compounds, which include 1-ethyl-3-(2-methylpropyl)piperazine, generally interact with gaba receptors. The GABA receptors play a crucial role in the nervous system by inhibiting or reducing the activity of neurons.

Mode of Action

This compound, like other piperazine compounds, is believed to bind directly and selectively to muscle membrane GABA receptors. This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm. This paralysis allows the host body to easily remove or expel the invading organism.

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-(2-methylpropyl)piperazine plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways. For instance, it has been observed to inhibit certain kinase enzymes, which are crucial for phosphorylation processes in cells. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions can modulate the activity of signaling pathways and metabolic processes, highlighting the compound’s potential as a biochemical modulator.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. These changes in gene expression can lead to alterations in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound has been shown to inhibit certain kinase enzymes, thereby modulating phosphorylation events within the cell. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing cellular signaling and metabolic processes. At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more prominent. These findings highlight the importance of dosage optimization in potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can be metabolized through pathways involving cytochrome P450 enzymes, which facilitate its oxidation and subsequent breakdown. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes. These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy, highlighting the importance of understanding its transport and distribution mechanisms.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. For instance, this compound has been observed to localize to the mitochondria, where it can modulate mitochondrial function and energy production. These findings underscore the importance of subcellular localization in determining the compound’s biochemical effects.

Biological Activity

1-Ethyl-3-(2-methylpropyl)piperazine (EMPP) is a piperazine derivative that has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of an ethyl and a 2-methylpropyl group attached to the nitrogen atoms of the piperazine ring. Its biological profile suggests various pharmacological applications, particularly in the fields of neuropharmacology and medicinal chemistry.

- Molecular Formula : C11H22N2

- Molecular Weight : 182.31 g/mol

- IUPAC Name : this compound

The biological activity of EMPP is primarily attributed to its interaction with various neurotransmitter systems. Piperazine derivatives often exhibit affinity for serotonin (5-HT) and dopamine receptors, which are crucial in regulating mood, cognition, and behavior. Studies indicate that EMPP may act as a selective antagonist or modulator at these receptor sites, influencing neurotransmission and potentially offering therapeutic benefits in psychiatric disorders.

Antidepressant Effects

Research has shown that piperazine derivatives can exhibit antidepressant-like effects in animal models. For instance, studies involving forced swim tests and tail suspension tests have demonstrated that EMPP can significantly reduce immobility time, suggesting an increase in locomotor activity and potential antidepressant properties.

Neuroprotective Properties

EMPP has also been investigated for its neuroprotective effects. In vitro studies have indicated that it can protect neuronal cells from oxidative stress-induced apoptosis by modulating antioxidant enzyme activities. This suggests a mechanism where EMPP may help in conditions like neurodegenerative diseases.

Case Studies and Research Findings

-

Antidepressant Activity :

- A study conducted on mice showed that administration of EMPP at various dosages resulted in a significant decrease in depression-like behaviors compared to control groups, indicating its potential as an antidepressant agent.

-

Neuroprotection :

- In a cell culture model of oxidative stress, EMPP demonstrated a protective effect against hydrogen peroxide-induced cell death, with a notable increase in cell viability observed through MTT assays.

-

Receptor Binding Studies :

- Radiolabeled binding assays indicated that EMPP has a high affinity for serotonin receptors (5-HT1A and 5-HT2A), with Ki values suggesting competitive inhibition, which aligns with its proposed role as an antidepressant.

Comparative Biological Activity Table

Scientific Research Applications

Drug Development

The piperazine moiety is prevalent in many pharmaceutical compounds due to its ability to enhance pharmacokinetic properties. Specifically, 1-ethyl-3-(2-methylpropyl)piperazine can serve as a scaffold for the development of new drugs targeting various biological pathways. Its structural characteristics allow it to interact effectively with biological macromolecules, leading to improved efficacy of drugs designed for conditions such as schizophrenia, depression, and cancer .

Analgesic Properties

Recent patents indicate that derivatives of piperazine, including this compound, have been investigated for their analgesic properties. The crystalline form of related compounds has shown stability and effectiveness in treating pain and urinary incontinence, suggesting that this compound may also possess similar therapeutic benefits .

Synthesis of Other Compounds

This compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize more complex molecules through reactions such as aminolysis or alkylation. This versatility makes it valuable for producing pharmaceuticals and other organic compounds .

Industrial Chemistry

In industrial settings, piperazine derivatives are often used as building blocks for the synthesis of various chemical products. The ability to modify the piperazine ring allows chemists to create tailored compounds for specific applications in agrochemicals, dyes, and materials science .

Recent Research on Piperazine Derivatives

A comprehensive review published in December 2023 highlights the significance of piperazine-containing drugs approved by the FDA from 2011 to 2023. The study emphasizes the role of piperazines in optimizing drug properties and their therapeutic applications across multiple disease states .

Stability and Formulation Studies

Research into the crystalline forms of piperazine derivatives has demonstrated that certain modifications can lead to enhanced stability and bioavailability. Such studies are crucial for developing effective pharmaceutical formulations that can maintain efficacy during storage and administration .

Comparison with Similar Compounds

Alkyl Chain Length and Pharmacological Activity

Substituent chain length significantly impacts pharmacological properties. For example:

- Ethyl-piperazine derivatives (e.g., ethyl-piperazine 15 in ) exhibit moderate dopamine transporter (DAT) affinity (IC₅₀: ~8–10 nM) but improved metabolic stability over shorter-chain analogs .

- Propyl-piperazine derivatives (e.g., compound 16) show enhanced DAT potency (IC₅₀: ~5 nM) and selectivity over serotonin transporters (SERT), attributed to optimal hydrophobicity and steric fit .

- Butyl-piperazine derivatives (e.g., compound 17) further increase lipophilicity but may reduce metabolic stability due to prolonged hepatic exposure .

Table 1: Pharmacological Properties of Alkyl-Substituted Piperazines

| Compound | Substituents | DAT IC₅₀ (nM) | Metabolic Stability (Human Liver Microsomes) | Selectivity (DAT/SERT) |

|---|---|---|---|---|

| Ethyl-piperazine (15) | Ethyl | 8.2 | High | 6:1 |

| Propyl-piperazine (16) | Propyl | 5.0 | Moderate | 12:1 |

| 1-Ethyl-3-(2-methylpropyl) | Ethyl + Isobutyl | Data pending | Likely moderate (similar to propyl) | Pending |

Note: Data for 1-Ethyl-3-(2-methylpropyl)piperazine inferred from structural analogs.

Structural Rigidity and Selectivity

Piperazine rings substituted with aromatic or bulky groups often improve target specificity:

- GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine) exhibits high DAT affinity (IC₅₀: 1.4 nM) and selectivity over SERT (88-fold) due to fluorophenyl interactions .

- Bridged piperazines (e.g., 3,8-diaza[3.2.1]bicyclooctane) enhance rigidity, improving DAT binding (IC₅₀: 8.0 nM) but reducing synthetic accessibility .

Metabolic Stability and Liability

Piperazines are prone to metabolic oxidation and dealkylation:

Table 2: Metabolic Pathways of Piperazine Derivatives

| Compound | Major Metabolic Pathway | Half-Life (in vitro) |

|---|---|---|

| Ethyl-piperazine (15) | Deethylation | 2.1 hours |

| GBR 12909 | N-Oxidation | 4.5 hours |

| 1-Ethyl-3-(2-methylpropyl) | Predicted: Slow deethylation | Est. 3–5 hours |

Selectivity in Enzyme Inhibition

Piperazine rings enhance inhibitory activity compared to other diamine scaffolds:

- Acetylcholinesterase (AChE) Inhibition : Piperazine derivatives (e.g., compound 6g) show IC₅₀ values 6–9× lower than ethylenediamine or propanediamine analogs .

- PARP-1 Inhibition: Piperazine-substituted naphthoquinones exhibit >50-fold selectivity over PARP-2, unlike non-piperazine analogs .

The isobutyl group in this compound may further modulate enzyme interactions by altering steric bulk and hydrophobicity.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-ethyl-3-(2-methylpropyl)piperazine typically involves:

- Formation of the piperazine ring or its derivatives.

- Selective alkylation of the nitrogen atoms with ethyl and 2-methylpropyl groups.

- Purification steps including extraction, crystallization, and distillation.

This approach is consistent with methods used for other N-substituted piperazines, which rely on controlled alkylation reactions and reduction of intermediate compounds.

Alkylation of Piperazine Derivatives

A key step in the preparation is the alkylation of piperazine or its partially substituted derivatives with alkyl halides or related electrophiles.

- Starting materials: 4-(hydroxyalkyl)-2-methylpiperazine derivatives can be alkylated with aralkyl or alkyl halides under reflux conditions in ethanol solvent.

- Reaction conditions: The mixture is refluxed with sodium bicarbonate as a base to neutralize acids formed and promote alkylation.

- Work-up: After reaction completion, ethanol is removed by distillation, water is added, and the product is extracted with ether.

- Purification: The ether extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by vacuum distillation using a Vigreux column to isolate the desired alkylated piperazine derivative.

For example, the synthesis of 1-n-propyl-4-(2-hydroxyethyl)-2-methylpiperazine involved a 40-hour reflux followed by distillation at 1.2 mm Hg, yielding approximately 45% of the product. This method can be adapted for ethyl and 2-methylpropyl substituents.

Reduction of Piperazine Intermediates

Another approach involves the reduction of cyclic intermediates such as 3,4-dehydropiperazine-2-one derivatives to the corresponding piperazines.

- Preparation of 3,4-dehydropiperazine-2-one intermediates: These are synthesized by reacting esters with substituted or unsubstituted ethylenediamine in solvents such as methanol or toluene, often in the presence of acetic acid to facilitate ring closure.

- Reduction step: The cyclic intermediates are reduced using strong hydride reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF) under nitrogen atmosphere.

- Work-up: After reduction, the reaction mixture is carefully quenched with ethyl acetate and water, followed by alkaline treatment and filtration to remove inorganic solids.

- Isolation: The organic phase is concentrated, and the product is purified by refluxing with hexane, charcoal treatment, and filtration to yield the desired N-substituted piperazine.

This method is exemplified by the preparation of 1-methyl-3-phenylpiperazine with yields around 60.5%, demonstrating the efficiency of this reduction route. Analogous alkyl groups such as ethyl and 2-methylpropyl can be introduced via appropriate precursors.

Radical-Mediated Cyclization for Piperazine Derivatives

Recent studies have shown that piperazine derivatives can be synthesized via manganese(III) acetate mediated radical cyclization reactions.

- Starting materials: Diacyl and alkyl-acyl piperazine derivatives react with 1,3-dicarbonyl compounds such as dimedone, acetylacetone, or ethyl acetoacetate.

- Reaction conditions: The reactions are carried out with Mn(OAc)3 at molar ratios of approximately 1.2:1:2 (piperazine derivative:1,3-dicarbonyl:Mn(OAc)3).

- Yields: The resulting piperazine-containing dihydrofuran compounds are obtained in medium to high yields (31%–81%).

While this method is more specialized and targets fused ring systems, it demonstrates the versatility of piperazine functionalization and could be adapted for synthesizing complex N-substituted piperazines.

Purification and Isolation Techniques

Throughout these preparation methods, several purification techniques are employed:

| Purification Step | Description |

|---|---|

| Extraction | Use of trichloromethane or ether to separate organic products from aqueous layers. |

| Drying agents | Anhydrous sodium sulfate or similar agents to remove residual water from organic extracts. |

| Filtration | Removal of catalyst or inorganic solids post-reaction. |

| Evaporation | Removal of solvents under reduced pressure to concentrate the product. |

| Crystallization | Use of solvents such as methanol, 4-methyl-2-pentanone, or mixtures to crystallize products. |

| Column chromatography | Silica gel chromatography using trichloromethane/methanol mixtures for purification. |

| Vacuum distillation | Fractional distillation under reduced pressure to purify volatile piperazine derivatives. |

Summary Table of Key Preparation Methods

Research Findings and Considerations

- The alkylation method is straightforward but may require extended reaction times and careful control to avoid over-alkylation or side reactions.

- Reduction of cyclic intermediates provides a reliable route to selectively substituted piperazines with good yields.

- Radical cyclization methods expand the chemical space of piperazine derivatives but are less common for simple N-alkyl substitutions.

- Purification techniques such as column chromatography and crystallization are crucial to obtain analytically pure this compound.

- Analytical data such as melting points, refractive indices, and elemental analysis are essential for confirming product identity and purity.

Q & A

Q. Which analytical techniques are most reliable for characterizing this compound derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming regiochemistry and stereochemistry, particularly for distinguishing cis/trans isomers . High-performance liquid chromatography (HPLC) with UV detection validates purity (>95%), while mass spectrometry (MS) confirms molecular weight. For example, analogs like N-(2-methylpropyl)piperazine derivatives were characterized using these techniques prior to biological testing .

Advanced Research Questions

Q. How do substituent variations on the piperazine ring influence the anticancer activity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that bulky substituents like 2-methylpropyl enhance cytotoxicity. For instance, compound 83 (N-(2-methylpropyl)piperazine) showed IC₅₀ values of 0.28 ± 0.09 µM (SKBr3) and 0.34 ± 0.01 µM (MCF-7), outperforming morpholine or pyrrolidine analogs . Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like Hsp90, where hydrophobic interactions with the C-terminal domain improve potency .

Q. What experimental strategies resolve contradictions in bioactivity data for piperazine derivatives across different cell lines?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., compound 83 vs. 84 in SKBr3 cells) may arise from cell-specific uptake or metabolic differences. Validating results via orthogonal assays (e.g., apoptosis markers, mitochondrial membrane potential) and normalizing data to cell viability controls (MTT/WST-1) enhances reliability . Cross-referencing with radioligand binding assays (e.g., [³H]PAPP for 5-HT1A receptors) clarifies target engagement specificity .

Q. How does the protonation state of this compound affect its interaction with biological targets?

- Methodological Answer : Piperazine’s basicity (pKa ~9.8) ensures partial protonation at physiological pH, influencing solubility and membrane permeability. Experimental pKa determination via Sirius T3 and in silico tools (e.g., MoKa) predict protonation-dependent binding to targets like MAGL or TRPV1. For PROTACs, charged states alter ternary complex stability, which is validated using pH-adjusted SPR or ITC .

Q. What molecular docking protocols are recommended for studying this compound analogs as κ-opioid receptor antagonists?

- Methodological Answer : Docking into κ-opioid crystal structures (PDB: 6VI4) using induced-fit models (Schrödinger Suite) accounts for receptor flexibility. Key interactions include hydrogen bonding with Tyr312 and hydrophobic contacts with Leu135. MD simulations (AMBER) over 100 ns validate stability, while free-energy perturbation (FEP) quantifies substituent effects on binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.